(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone
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Overview
Description
The compound (5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a bromine atom, a methoxy group, and a methanone group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Condensation Reaction: The formation of the methanone group through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its unique structure may allow for the design of drugs with specific biological activities.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone
- (5-fluoro-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone
- (5-iodo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone
Uniqueness
The presence of the bromine atom in (5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone distinguishes it from similar compounds. Bromine’s unique chemical properties, such as its size and electronegativity, can influence the compound’s reactivity and interactions with molecular targets, making it unique in its applications.
Properties
CAS No. |
630084-04-7 |
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Molecular Formula |
C22H18BrNO2 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
[5-bromo-2-[(4-methoxyphenyl)methylideneamino]phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H18BrNO2/c1-15-3-7-17(8-4-15)22(25)20-13-18(23)9-12-21(20)24-14-16-5-10-19(26-2)11-6-16/h3-14H,1-2H3 |
InChI Key |
KQNAFBONYPLYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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